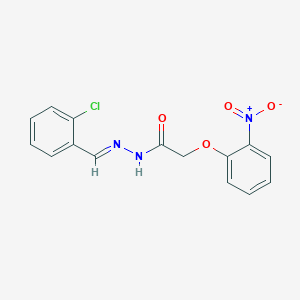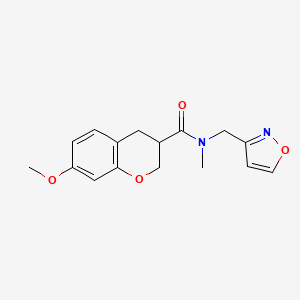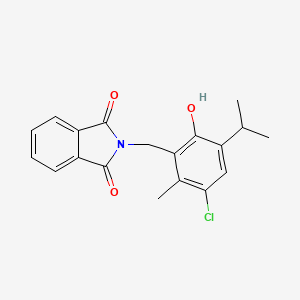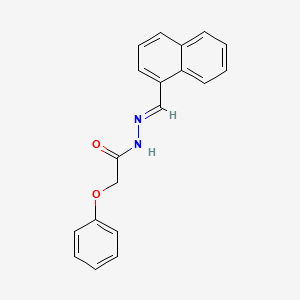
N'-(2-chlorobenzylidene)-2-(2-nitrophenoxy)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- Synthesis Analysis : Research on similar compounds, such as N'-(2-bromobenzylidene)-2-(4-nitrophenoxy)acetohydrazide, involves preparing hydrazone compounds characterized by spectroscopy and X-ray diffraction (Sheng et al., 2015).
Molecular Structure Analysis
- Crystal Structures : Compounds like N'-(2-bromobenzylidene)-2-(4-nitrophenoxy)acetohydrazide crystallize in monoclinic space groups with specific unit cell dimensions, indicating detailed molecular geometry (Sheng et al., 2015).
- Molecular Properties : Studies on similar compounds involve using tools like ChemAxon and HyperChem for molecular orbital calculations, providing insights into energy parameters and dipole moment values (Padmavathy & Devi, 2013).
Chemical Reactions and Properties
- Reactivity : Research on related compounds shows how they react with other chemicals, like in the formation of metal complexes, which are characterized spectroscopically (Shakdofa et al., 2017).
Physical Properties Analysis
- Crystallography : Studies reveal the crystal structure of related compounds, including space group, unit cell dimensions, and molecular configurations, through X-ray diffraction (Zhou & Ma, 2012).
- Spectroscopy Data : Spectroscopic characterization, such as IR and NMR, provides essential information on the physical properties of these compounds (Purandara et al., 2019).
Chemical Properties Analysis
- Interaction and Binding : Studies show how these compounds interact at the molecular level, such as through hydrogen bonds and π···π interactions, influencing their chemical behavior (Sheng et al., 2015).
- Chemical Stability and Reactions : The stability and reactivity of these compounds can be understood through their synthesis process and the resulting molecular structure (Zhou & Ma, 2012).
Wissenschaftliche Forschungsanwendungen
Nonlinear Optical Properties
Hydrazones, including compounds structurally related to N'-(2-chlorobenzylidene)-2-(2-nitrophenoxy)acetohydrazide, have been synthesized and investigated for their nonlinear optical properties using the single beam z-scan technique. The studies suggest these compounds are potential candidates for optical device applications such as optical limiters and optical switches due to their significant optical power-limiting behavior at specific wavelengths (Naseema et al., 2010).
Antimicrobial Activity
A study on the synthesis, characterization, and antimicrobial evaluation of novel imines and thiazolidinones derived from related hydrazide compounds demonstrated significant antibacterial and antifungal activities. These findings indicate the potential of such compounds in developing new antimicrobial agents (Fuloria et al., 2009).
Chemotherapeutic Potential
Research on the synthesis and biological evaluation of novel aryloxyacetic acid hydrazide derivatives as anticancer agents revealed that certain derivatives exhibit strong growth inhibition against various cancer cell lines, including gastric, cervical, and breast cancer cells. These compounds enhance the expression of pro-apoptotic proteins, suggesting their potential as selective anticancer agents (Şenkardeş et al., 2021).
Supramolecular Architectures
A study on the persistent prevalence of supramolecular architectures of novel hydrazones due to hydrogen bonding highlights the importance of intra- and intermolecular forces in the structural stabilization and potential applications of these compounds in materials science (Khalid et al., 2021).
Eigenschaften
IUPAC Name |
N-[(E)-(2-chlorophenyl)methylideneamino]-2-(2-nitrophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O4/c16-12-6-2-1-5-11(12)9-17-18-15(20)10-23-14-8-4-3-7-13(14)19(21)22/h1-9H,10H2,(H,18,20)/b17-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJPZJBCVIVMPOQ-RQZCQDPDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)COC2=CC=CC=C2[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)COC2=CC=CC=C2[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(2-chlorophenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(2-chlorophenyl)-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-2-furamide](/img/structure/B5589038.png)
![N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-(1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B5589040.png)




![4-amino-N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B5589073.png)

![1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-(2-pyrazin-2-ylethyl)piperidin-4-amine](/img/structure/B5589094.png)
![5-[4-(dimethylamino)benzylidene]-1-(2-furylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5589101.png)
![ethyl cyano[(2,5-dimethoxyphenyl)hydrazono]acetate](/img/structure/B5589113.png)
![7-[2-fluoro-4-(trifluoromethyl)benzyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5589120.png)
![4-methyl-N-({1-[(2-methyl-1H-imidazol-1-yl)methyl]cyclopropyl}methyl)pyrimidin-2-amine](/img/structure/B5589127.png)
![methyl 4-[(1-benzofuran-2-ylcarbonyl)amino]benzoate](/img/structure/B5589140.png)